3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid
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Overview
Description
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrazolo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole derivatives with halogenated reagents under controlled conditions . The reaction conditions often include the use of catalysts such as palladium or gold to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can have different biological activities and applications .
Scientific Research Applications
3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential as a kinase inhibitor and its role in drug discovery.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Another pyrazole derivative with similar halogenation patterns.
Pyrazolo[1,5-a]pyrazine: A closely related compound with different substitution patterns.
Triazolo[4,3-a]pyrazine: A compound with a similar heterocyclic structure but different biological activities.
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development .
Properties
Molecular Formula |
C7H3BrClN3O2 |
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Molecular Weight |
276.47 g/mol |
IUPAC Name |
3-bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C7H3BrClN3O2/c8-3-1-11-12-4(7(13)14)2-10-6(9)5(3)12/h1-2H,(H,13,14) |
InChI Key |
IXLOONPLDATMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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